molecular formula C7H12O3 B2823159 4-Pentenoic acid, 3-hydroxy-, ethyl ester CAS No. 38996-01-9

4-Pentenoic acid, 3-hydroxy-, ethyl ester

Cat. No. B2823159
CAS RN: 38996-01-9
M. Wt: 144.17
InChI Key: QTFCTAJBDSTPSR-UHFFFAOYSA-N
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Description

“4-Pentenoic acid, 3-hydroxy-, ethyl ester” is a chemical compound with the formula C7H12O2 . It is also known by other names such as Ethyl 4-pentenoate, Ethyl pent-4-enoate, 4-Ethoxycarbonylbut-1-ene, and ethyl pent-4-en-1-oate .


Molecular Structure Analysis

The molecular structure of “4-Pentenoic acid, 3-hydroxy-, ethyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “4-Pentenoic acid, 3-hydroxy-, ethyl ester” is 128.1690 . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

1. Synthesis of Polyester Building Blocks

A study demonstrates the formation of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses using tin-containing silicates as catalysts. This new chemical product is significant for co-polymerization with ethyl 6-hydroxyhexanoate, yielding a polyester containing functional groups from trans-2,5-dihydroxy-3-pentenoic acid methyl ester. This illustrates the potential for functionalizing new co-polymers (Elliot et al., 2017).

2. Synthesis of Amino Acid Derivatives

Research indicates the synthesis of esters of 5-amino-4-hydroxy-3-methylvaleric acids from esters of 3-methyl-4,5-epoxy-2-pentenoic acid, leading to methyl-substituted 4-aminomethyl-4-butanolides or 5-hydroxy-2-piperidones (Stanishevskii et al., 1975).

3. Process Model Development in Reactive Distillation

A complex fine chemical process involving the synthesis of the ethyl ester of pentenoic acid and simultaneous reaction and fractionation is detailed. This process is crucial in the scale-up from laboratory to production, emphasizing reaction engineering in reactive distillation (Bollyn & Wright, 1998).

4. Intermediary in Pesticide Synthesis

The synthesis of 3,3-Dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroids pesticides, is reported. This synthesis uses 3-methyl-2-buten-1-ol and trimethyl orthoacetate, improved for industrial production (Peng Chu-he, 2012).

5. Enzymatic Synthesis and Application in Glycosylation

A novel method involving enzymatic kinetic resolution led to the successful synthesis of Femoxetine, a biologically relevant compound, using 3-phenyl-4-pentenoic acid esters (Brodzka et al., 2012).

6. Catalytic Reactions with Olefins

A study discusses hydroesterifications of olefins using methyl formate, where methyl esters of propionic acid are formed from ethylene, highlighting the use of ruthenium(O) complexes as catalyst precursors. This demonstrates the potential of 4-pentenoic acid, 3-hydroxy-, ethyl ester in catalytic reactions (Keim & Becker, 1989).

Mechanism of Action

properties

IUPAC Name

ethyl 3-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3,6,8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFCTAJBDSTPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentenoic acid, 3-hydroxy-, ethyl ester

CAS RN

38996-01-9
Record name ethyl 3-hydroxypent-4-enoate
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